3-Benzylazetidine Hydrochloride: A Technical Guide for Advanced Drug Discovery
3-Benzylazetidine Hydrochloride: A Technical Guide for Advanced Drug Discovery
Introduction
3-Benzylazetidine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, three-dimensional azetidine core, combined with the lipophilic benzyl substituent, offers a unique structural motif that has proven invaluable for probing and optimizing ligand-receptor interactions. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it a versatile reagent for a wide array of synthetic transformations. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts conformational constraint upon molecules, a desirable trait in rational drug design for improving potency and selectivity while minimizing off-target effects.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-benzylazetidine hydrochloride is fundamental to its effective application in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Source |
| CAS Number | 7606-32-8 | [1] |
| Molecular Formula | C10H14ClN | [1][2] |
| Molecular Weight | 183.68 g/mol | [1][2] |
| Appearance | Solid powder | [3] |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
| SMILES | C1(CC2=CC=CC=C2)CNC1.Cl | [2] |
| InChI Key | NQSYCYSKQSQIBX-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of 3-substituted azetidines like 3-benzylazetidine often involves multi-step sequences that require careful control of reaction conditions to achieve desired purity and yield. A common and industrially relevant approach begins with readily available starting materials such as epichlorohydrin and benzylamine.[4] This method avoids the use of more expensive reagents like benzhydrylamine and offers a shorter production cycle.[4]
Representative Synthetic Workflow
The synthesis can be conceptualized as a three-stage process: 1) Ring opening of epichlorohydrin, 2) Cyclization to form the azetidine ring, and 3) Conversion to the hydrochloride salt. The N-benzyl group serves as a protecting group during the initial steps and can be removed later if the free secondary amine is required for subsequent derivatization.
Caption: Generalized synthetic pathway for 3-benzylazetidine hydrochloride.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-3-hydroxyazetidine
This protocol is adapted from established methods for the synthesis of related azetidine intermediates.[4]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, dissolve benzylamine in water (approximately 15 times the mass of benzylamine).
-
Epichlorohydrin Addition: Cool the benzylamine solution to 0-5°C. Slowly add epichlorohydrin (1.3 equivalents) to the reaction mixture while maintaining the temperature between 0-5°C.
-
Reaction Monitoring: Allow the reaction to proceed for 12 hours at 0-5°C. Monitor the consumption of starting materials using Gas Chromatography (GC).
-
Workup: Upon completion, filter the reaction mixture. Wash the resulting filter cake twice with water and then once with a 1:20 mixture of ethyl acetate and petroleum ether.
-
Cyclization: The intermediate from the previous step is then treated with a base, such as sodium carbonate, to facilitate the intramolecular cyclization, yielding 1-benzyl-3-hydroxyazetidine.[4] This step typically has a high yield and purity.[4]
-
Purification: The crude product can be purified by standard techniques such as recrystallization or column chromatography to yield 1-benzyl-3-hydroxyazetidine with a purity of over 95%.[4]
Causality Note: The use of benzylamine instead of the more expensive benzhydrylamine significantly reduces raw material costs.[4] The initial ring-opening of epichlorohydrin is a classic example of nucleophilic attack by the amine on the less sterically hindered carbon of the epoxide. The subsequent base-mediated cyclization is an intramolecular Williamson ether synthesis variant, where the alkoxide formed attacks the carbon bearing the chlorine, displacing it to form the strained four-membered ring.
Chemical Reactivity and Derivatization
The chemical reactivity of 3-benzylazetidine hydrochloride is centered around the secondary amine of the azetidine ring. The hydrochloride salt is typically converted to the free base before further reactions. Derivatization is a key technique to modify compounds for enhanced detection and analysis.[5]
N-Functionalization
The secondary amine is a nucleophile and can be readily functionalized via several common reactions:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides.
-
Alkylation: Reaction with alkyl halides to introduce new substituents on the nitrogen atom.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
These derivatization strategies are crucial for building molecular complexity and are frequently employed in the synthesis of compound libraries for high-throughput screening.[6]
Caption: Key N-functionalization reactions of 3-benzylazetidine.
Applications in Drug Discovery and Development
The azetidine motif is a valuable component in many biologically active compounds. Its constrained nature can lock a molecule into a bioactive conformation, enhancing binding affinity for its target. 3-hydroxyazetidine hydrochloride, a related compound, is a key intermediate in the synthesis of delafloxacin, a wide-spectrum fluoroquinolone antibiotic.[7] This highlights the importance of the azetidine core in developing novel therapeutics. Similarly, 3-benzylazetidine serves as a versatile scaffold. For instance, it has been used in the fragment-based discovery of pyrazolopyridones as JAK1 inhibitors.[8] The benzimidazole structure, which shares some structural similarities with the benzyl group, has applications in drugs for treating conditions like melanoma and various allergic diseases.[]
Spectroscopic Analysis
Characterization of 3-benzylazetidine hydrochloride is routinely performed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the benzylic methylene protons, and the protons of the azetidine ring.[10][11][12] The protons on the four-membered ring often display complex splitting patterns due to their rigid arrangement.
-
¹³C NMR: The carbon spectrum will show distinct peaks for the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (for the secondary amine hydrochloride), C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.[13]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (C10H13N) with a mass of approximately 147.10 Da.[14]
Solid-state NMR (SSNMR) can also be a powerful tool for characterizing hydrochloride salts of active pharmaceutical ingredients, providing a clear fingerprint of the solid form.[15]
Safety, Handling, and Storage
3-Benzylazetidine hydrochloride is classified as a hazardous substance and requires careful handling.
-
Hazards: It is known to cause skin irritation and serious eye irritation.[16][17] It may also cause respiratory irritation.[16][18]
-
Precautions: Always handle this compound in a well-ventilated area or fume hood.[16][18] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][19] Avoid breathing dust and prevent contact with skin and eyes.[16][17]
-
Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere.[1][16]
-
First Aid:
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[16][17][18]
References
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- 10. researchgate.net [researchgate.net]
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